![molecular formula C14H11ClN2 B352159 1-[(2-Chlorophenyl)methyl]benzimidazole CAS No. 328016-11-1](/img/structure/B352159.png)
1-[(2-Chlorophenyl)methyl]benzimidazole
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Overview
Description
“1-[(2-Chlorophenyl)methyl]benzimidazole” is a compound that belongs to the benzimidazole class . Benzimidazoles are heterocyclic aromatic organic compounds that are considered as fused rings of benzene and imidazole . They are known for their wide range of biological activities and numerous therapeutic applications in medicine .
Synthesis Analysis
Benzimidazoles can be synthesized by the condensation of o-phenylenediamine with formic acid . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives has been reported, which involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This synthetic procedure is accelerated by orders of magnitude in comparison to the bulk .
Molecular Structure Analysis
The molecular structure of benzimidazoles can be viewed as fused rings of the aromatic compounds benzene and imidazole . The benzimidazole core is planar .
Chemical Reactions Analysis
Benzimidazoles can undergo various chemical reactions. For instance, they can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .
Scientific Research Applications
Antimicrobial Activity
The compound “1-(2-chlorobenzyl)-1H-benzimidazole” has been identified as an antimicrobial agent . Specifically, it has been found to inhibit the growth of Haemophilus influenzae, a bacterium that can cause a range of infections, including pneumonia, meningitis, and septic arthritis .
This antimicrobial activity is due to the compound’s ability to inhibit the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria, but not in humans. Therefore, DXS is considered a promising target for the development of new antimicrobial drugs .
The compound was found to inhibit DXS with an IC50 value of 1.0 μM, indicating a strong inhibitory effect . This suggests that “1-(2-chlorobenzyl)-1H-benzimidazole” could potentially be developed into a new antimicrobial drug targeting DXS .
Mechanism of Action
Target of Action
Similar compounds, such as n-alkylbenzimidazole silver (i) complexes, have been investigated for their antimicrobial activities against bacteria likeEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains like Candida albicans and Candida glabrata .
Mode of Action
Benzene derivatives typically undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene and its derivatives can undergo various reactions, including electrophilic aromatic substitution . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate, followed by the removal of a proton to yield a substituted benzene ring .
Pharmacokinetics
Ticlopidine, an antiplatelet drug, has a bioavailability of over 80%, is 98% protein-bound, is metabolized in the liver, and has an elimination half-life of 12 hours after a single dose and 4-5 days after repeated dosing .
Result of Action
Similar compounds, such as n-alkylbenzimidazole silver (i) complexes, have shown good antimicrobial activity against certain bacteria and fungi .
Safety and Hazards
Future Directions
The future directions in the field of benzimidazole research involve the creation of pharmacologically sound benzimidazole derivatives, which is an important task that requires complex synthetic approaches . The accelerated synthesis of benzimidazoles has been scaled-up to establish the substituent-dependence and to isolate products for NMR characterization .
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXLDEADNMFYNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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